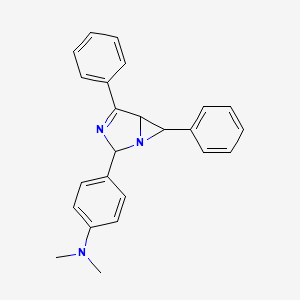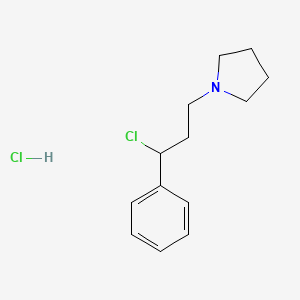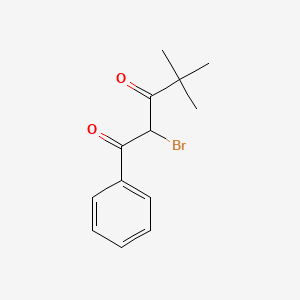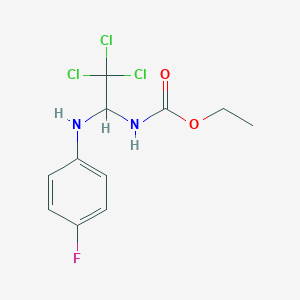
4-(4,6-Diphenyl-1,3-diazabicyclo(3.1.0)hex-3-EN-2-YL)-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,6-Diphenyl-1,3-diazabicyclo(310)hex-3-EN-2-YL)-N,N-dimethylaniline is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
The synthesis of 4-(4,6-Diphenyl-1,3-diazabicyclo(3.1.0)hex-3-EN-2-YL)-N,N-dimethylaniline involves multiple steps, starting with the formation of the bicyclic core. The reaction conditions typically require specific catalysts and solvents to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these reactions while maintaining stringent control over reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-(4,6-Diphenyl-1,3-diazabicyclo(3.1.0)hex-3-EN-2-YL)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles.
Applications De Recherche Scientifique
4-(4,6-Diphenyl-1,3-diazabicyclo(3.1.0)hex-3-EN-2-YL)-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: The compound may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(4,6-Diphenyl-1,3-diazabicyclo(3.1.0)hex-3-EN-2-YL)-N,N-dimethylaniline involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby exerting its effects. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 4-(4,6-Diphenyl-1,3-diazabicyclo(3.1.0)hex-3-EN-2-YL)-N,N-dimethylaniline stands out due to its unique bicyclic structure and the specific functional groups attached to it. Similar compounds include:
- Ethyl 4-{4,6-diphenyl-1,3-diazabicyclo[3.1.0]hex-3-en-2-yl}benzoate
- Other diazabicyclohexane derivatives
These compounds share structural similarities but differ in their functional groups and specific applications.
Propriétés
Numéro CAS |
767292-30-8 |
|---|---|
Formule moléculaire |
C24H23N3 |
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
4-(4,6-diphenyl-1,3-diazabicyclo[3.1.0]hex-3-en-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C24H23N3/c1-26(2)20-15-13-19(14-16-20)24-25-21(17-9-5-3-6-10-17)23-22(27(23)24)18-11-7-4-8-12-18/h3-16,22-24H,1-2H3 |
Clé InChI |
RSXWXEAYFFVBFX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2N=C(C3N2C3C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(E)-furan-2-ylmethylideneamino]octadecanamide](/img/structure/B12002438.png)
![Propyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B12002444.png)




![2-[(3-Methoxy-3-oxopropyl)amino]benzoic acid](/img/structure/B12002484.png)
![3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea](/img/structure/B12002491.png)


![4-{(E)-[2-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B12002502.png)

